calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate
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Overview
Description
calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate is a red-shade yellow pigment belonging to the monoazo class of pigments. It is known for its excellent heat stability, resistance properties, and transparency. This pigment is widely used in various applications, including plastics, traffic paints, and coatings, due to its high performance and eco-friendly nature .
Preparation Methods
Synthetic Routes and Reaction Conditions: calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate is synthesized through a coupling reaction of diazotized 2-amino-4-chloro-5-methylbenzenesulfonic acid with 1-(3’-sulfophenyl)-3-methyl-5-pyrazolone. The resulting disulfo acid is then reacted with a calcium salt to form the final pigment .
Industrial Production Methods: The industrial production of this compound involves large-scale coupling reactions under controlled conditions to ensure high yield and purity. The process typically includes:
- Diazotization of 2-amino-4-chloro-5-methylbenzenesulfonic acid.
- Coupling with 1-(3’-sulfophenyl)-3-methyl-5-pyrazolone.
- Precipitation and filtration to obtain the pigment.
- Drying and milling to achieve the desired particle size and consistency .
Chemical Reactions Analysis
Types of Reactions: calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate primarily undergoes substitution reactions due to the presence of reactive functional groups. It can also participate in complexation reactions with metal ions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like halogens or nitro compounds under mild conditions.
Complexation Reactions: Involve metal salts such as calcium chloride or other metal chlorides under aqueous conditions.
Major Products: The major products formed from these reactions include various substituted derivatives of this compound and metal complexes that enhance its stability and color properties .
Scientific Research Applications
calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate has a wide range of applications in scientific research and industry:
Chemistry: Used as a standard pigment in the study of azo compounds and their properties.
Biology: Employed in staining techniques for microscopy due to its bright color and stability.
Medicine: Investigated for potential use in drug delivery systems due to its biocompatibility.
Industry: Widely used in the production of plastics, coatings, and inks due to its excellent heat resistance and color stability .
Mechanism of Action
calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate is often compared with other yellow pigments such as Pigment Yellow 83 and Pigment Yellow 180:
Pigment Yellow 83: Similar in shade but has higher tinting strength and lower heat resistance compared to this compound.
Pigment Yellow 180: Known for its high color strength and excellent lightfastness but lacks the high heat resistance of this compound.
Uniqueness: this compound stands out due to its combination of high heat resistance, good migration resistance, and eco-friendly properties. It is an ideal replacement for diarylide and lead chromate pigments, making it a preferred choice in various industrial applications .
Comparison with Similar Compounds
- Pigment Yellow 83
- Pigment Yellow 180
- Pigment Yellow 100
calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate’s unique properties and versatility make it a valuable compound in both scientific research and industrial applications.
Properties
CAS No. |
129423-54-7 |
---|---|
Molecular Formula |
C17H15ClN4O7S2.Ca C17H15CaClN4O7S2 |
Molecular Weight |
527.0 g/mol |
IUPAC Name |
calcium;4-chloro-5-methyl-2-[[3-methyl-5-oxo-1-(3-sulfonatophenyl)-4H-pyrazol-4-yl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C17H15ClN4O7S2.Ca/c1-9-6-15(31(27,28)29)14(8-13(9)18)19-20-16-10(2)21-22(17(16)23)11-4-3-5-12(7-11)30(24,25)26;/h3-8,16H,1-2H3,(H,24,25,26)(H,27,28,29); |
InChI Key |
RYPCWUSNYYUKLG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Ca+2] |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2C(=NN(C2=O)C3=CC(=CC=C3)S(=O)(=O)O)C)S(=O)(=O)O.[Ca] |
Key on ui other cas no. |
129423-54-7 |
physical_description |
Dry Powder |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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